An In-depth Technical Guide to the Physical Properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
An In-depth Technical Guide to the Physical Properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol (B83184), is a bicyclic monoterpene alcohol. It is a chiral molecule existing as two enantiomers, (+)-isoborneol and (-)-isoborneol, as well as a racemic mixture, (±)-isoborneol. Isoborneol and its diastereomer, borneol, are found in the essential oils of various plants and are utilized in the fragrance, food, and pharmaceutical industries[1]. This technical guide provides a comprehensive overview of the core physical properties of isoborneol, detailed experimental protocols for their determination, and insights into its biological activities.
Physicochemical Data
The physical properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol are crucial for its application in various scientific and industrial fields. These properties can vary slightly depending on the isomeric form (dextrorotatory, levorotatory, or racemic mixture).
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [2][3][4] |
| Molar Mass | 154.25 g/mol | [2][3][4] |
| Appearance | White or colorless solid, white to off-white crystals | [2][5] |
| Odor | Piney, camphor-like odor | [6][7] |
Thermal Properties
| Property | Value | Isomer/Condition | Source |
| Melting Point | 212-214 °C | (+)- or (-)-isoborneol | [2] |
| 210-215 °C | Racemic | [2] | |
| 208 - 214 °C | DL-Isoborneol | [5] | |
| 213 °C | Not specified | [3] | |
| 212 °C (sublimes in a sealed tube) | dl-Form | [8][9] | |
| 214 °C | d-Form | [8][9] | |
| 214 °C | l-Form | [8][9] | |
| Boiling Point | 212-214 °C | Not specified | [2] |
| 212 °C | Not specified | [6] | |
| 214 °C | DL-Isoborneol | [7][10] | |
| 76-77 °C | at 3 Torr | [3] | |
| Flash Point | 74 °C (165.2 °F) | Closed cup | [5] |
| 65.6 °C | Not specified | [11] |
Density and Solubility
| Property | Value | Condition | Source |
| Density | 1.011 g/cm³ | at 20 °C | [6] |
| 0.9867 g/cm³ | at 20 °C | [3] | |
| 0.992 g/cm³ | Not specified | [12] | |
| Water Solubility | 738 mg/L | at 25 °C | [6][13] |
| Insoluble | Not specified | [5][12] | |
| Solubility in Organic Solvents | Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene | Not specified | [6][13] |
| Slightly soluble in propylene (B89431) glycol | Not specified | [6][13] | |
| Almost transparent in Methanol | Not specified | [7] |
Optical and Spectroscopic Properties
| Property | Value | Isomer/Condition | Source |
| Optical Rotation [α]D | +34.3° | d-Form in alcohol solution | [8][9] |
| -34.3° | l-Form in alcohol solution | [6][8][9] | |
| Refractive Index | 1.4710 (estimate) | Not specified | [7] |
| 1.502 | Not specified | [12] | |
| Vapor Pressure | 3.5 x 10⁻² mm Hg | Estimated | [6] |
| 0.057-4.706 Pa | at 25 °C | [7] | |
| 0.0757 hPa | at 20 °C (estimated) | [13] | |
| 0.1182 hPa | at 25 °C (estimated) | [13] | |
| 0.0398 mmHg | at 25 °C | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry isoborneol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting range. For a pure substance, this range should be narrow (0.5-1 °C).
-
Boiling Point Determination
Due to its high boiling point and tendency to sublime, the boiling point of isoborneol is often determined at reduced pressure or using microscale methods. The simple distillation method is suitable for larger quantities.
-
Apparatus: A simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask is assembled.
-
Procedure:
-
Approximately 5-10 mL of isoborneol is placed in the round-bottom flask along with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point. The atmospheric pressure should also be recorded.
-
Density Determination
The density of solid isoborneol can be determined by the displacement method.
-
Apparatus: An analytical balance and a graduated cylinder.
-
Procedure:
-
A known mass of isoborneol is accurately weighed on the analytical balance.
-
A graduated cylinder is partially filled with a liquid in which isoborneol is insoluble (e.g., water), and the initial volume is recorded.
-
The weighed isoborneol sample is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the isoborneol sample.
-
The density is calculated by dividing the mass of the sample by its volume.
-
Solubility Determination (Static Equilibrium Method)
This method is used to determine the solubility of isoborneol in various solvents at a specific temperature.[2][6][11]
-
Apparatus: A jacketed glass vessel with a magnetic stirrer, a constant temperature water bath, an analytical balance, and a gas chromatograph (GC) or a gravimetric setup.
-
Procedure:
-
An excess amount of isoborneol is added to a known volume of the solvent in the jacketed glass vessel.
-
The mixture is stirred at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[2]
-
Stirring is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant is withdrawn using a filtered syringe and weighed.
-
The concentration of isoborneol in the sample is determined. This can be done gravimetrically by evaporating the solvent and weighing the residual isoborneol, or by a quantitative analytical technique such as gas chromatography.[2][11]
-
Biological Activity and Signaling Pathways
Recent research has highlighted the anti-inflammatory and neuroprotective properties of isoborneol and its isomer, borneol. These effects are mediated through the modulation of specific cellular signaling pathways.
Anti-Inflammatory Activity
Isoborneol has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators. Studies suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] For instance, borneol has been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[5] Another study demonstrated that borneol can activate the p38-COX-2-PGE2 signaling pathway, which is involved in the resolution of inflammation.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the physical properties of an organic compound like isoborneol.
Conclusion
This technical guide has provided a detailed summary of the key physical properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (isoborneol), including comprehensive data presented in a structured format. The inclusion of detailed experimental protocols for the determination of these properties offers valuable guidance for researchers. Furthermore, the exploration of isoborneol's biological activities and its influence on inflammatory signaling pathways highlights its potential for further investigation in drug development. The provided diagrams offer a clear visualization of a key signaling pathway and a general experimental workflow, adhering to the specified technical requirements.
References
- 1. chemconnections.org [chemconnections.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory potential of Cinnamomum camphora (L.) J.Presl essential oil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cannakeys.com [cannakeys.com]
- 8. mdpi.com [mdpi.com]
- 9. amherst.edu [amherst.edu]
- 10. chemistry-online.com [chemistry-online.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Analgesic and anti-inflammatory effects and mechanism of action of borneol on photodynamic therapy of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
